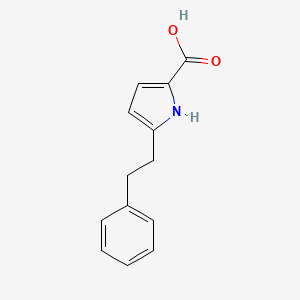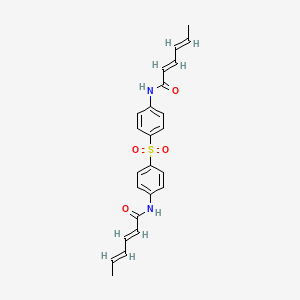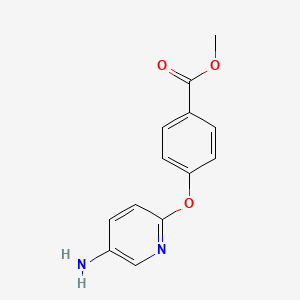![molecular formula C11H18N2O3 B7549435 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone, also known as OCE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. OCE is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied to understand its potential benefits and limitations.
Mechanism of Action
The mechanism of action of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of MMPs and AChE, while in vivo studies have shown that this compound can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments, including its ease of synthesis and its ability to inhibit the activity of enzymes and proteins. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone, including:
1. Further studies to understand the mechanism of action of this compound and its potential side effects.
2. Investigation of the potential use of this compound as a drug candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
3. Development of new materials, such as polymers and coatings, using this compound as a starting material.
4. Investigation of the potential use of this compound as a tool for studying the activity of enzymes and proteins in the body.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated. While this compound has several advantages for use in lab experiments, further studies are needed to fully understand its potential applications and limitations.
Synthesis Methods
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone can be synthesized using various methods, including the reaction of piperazine with oxalyl chloride to form 1,4-dioxopiperazine, which is then reacted with ethylamine to produce this compound. Another method involves the reaction of piperazine with ethyl oxalyl chloride to form this compound.
Scientific Research Applications
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. This compound has also been studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
properties
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-9(14)12-4-6-13(7-5-12)11(15)10-3-2-8-16-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONUDXDDBJAJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)



![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)

![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)